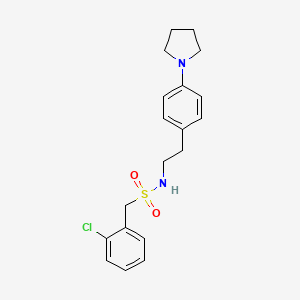

1-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2S/c20-19-6-2-1-5-17(19)15-25(23,24)21-12-11-16-7-9-18(10-8-16)22-13-3-4-14-22/h1-2,5-10,21H,3-4,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYRNKMLVRCUKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of the Compound

Chemical Name: 1-(2-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide

Molecular Formula: CHClNOS

Molecular Weight: Approximately 335.87 g/mol

This compound belongs to a class of sulfonamides, which are known for their diverse biological activities, including antibacterial, antiviral, and antitumor effects.

Antimicrobial Properties

Sulfonamides have historically been used as antimicrobial agents. They inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for nucleic acid production. The presence of the chlorophenyl and pyrrolidine moieties in this compound may enhance its binding affinity to bacterial enzymes involved in folate metabolism.

Analgesic and Anti-inflammatory Effects

Compounds with similar structures have been studied for their analgesic and anti-inflammatory properties. The pyrrolidine ring can contribute to central nervous system activity, potentially leading to pain relief. Research has shown that modifications in the phenethyl structure can significantly affect the potency and selectivity of analgesic effects.

Case Studies and Research Findings

- Study on Sulfonamide Derivatives : A study investigated various sulfonamide derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. It was found that modifications in the aromatic ring significantly influenced their efficacy. Compounds with electron-withdrawing groups, such as chlorine, exhibited enhanced activity against specific bacterial strains.

- Pyrrolidine-Based Compounds : Research on pyrrolidine derivatives has indicated that they can exhibit neuroprotective effects and potential in treating neurodegenerative diseases. The introduction of a phenethyl group may enhance these effects by improving lipophilicity and enabling better blood-brain barrier penetration.

- Anti-cancer Activity : Some sulfonamide derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with a similar structure were tested against various cancer cell lines, demonstrating cytotoxicity through apoptosis induction.

Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth via folate synthesis interference | |

| Analgesic | Potential pain relief through CNS activity | |

| Anti-inflammatory | Reduction of inflammation markers in vitro | |

| Anti-cancer | Induction of apoptosis in cancer cell lines |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of methanesulfonamides with aromatic and heterocyclic substituents. Key structural analogs include:

Key Observations :

- Heterocyclic Diversity : The target compound’s pyrrolidine substituent distinguishes it from piperazine (Compound 19), benzimidazole (C2BA-4), and oxadiazole () analogs. Pyrrolidine’s five-membered ring may enhance conformational flexibility compared to six-membered piperidine/piperazine systems .

- Aromatic Substitution: The 2-chlorophenyl group in the target contrasts with 4-fluorophenyl () and 4-chlorophenyl () moieties.

- Sulfonamide Linker : All analogs share a sulfonamide bridge, critical for hydrogen bonding and solubility. However, the linker’s connectivity (e.g., phenethyl in the target vs. benzimidazole in C2BA-4) modulates pharmacokinetic properties .

Implications :

- Lower yields (e.g., 43% for Compound 19) suggest synthetic challenges in introducing bulky substituents like dihydroindenyl or pyrrolidine groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.